4-(4-Methylpiperazine-1-carbonyl)phenylboronic acid hydrochloride
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Overview
Description
4-(4-Methylpiperazine-1-carbonyl)phenylboronic acid hydrochloride is a chemical compound with the molecular formula C12H18BClN2O3 and a molecular weight of 284.55 g/mol . This compound is known for its applications in various fields of scientific research, including chemistry, biology, and medicine.
Preparation Methods
The synthesis of 4-(4-Methylpiperazine-1-carbonyl)phenylboronic acid hydrochloride typically involves the reaction of 4-(4-Methylpiperazine-1-carbonyl)phenylboronic acid with hydrochloric acid. The reaction conditions often include the use of solvents such as methanol or ethanol, and the reaction is carried out at room temperature . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
4-(4-Methylpiperazine-1-carbonyl)phenylboronic acid hydrochloride undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: It can undergo substitution reactions where the boronic acid group is replaced by other functional groups using reagents like halogens or alkylating agents.
Common reagents and conditions used in these reactions include solvents like dichloromethane or acetonitrile, and catalysts such as palladium or platinum. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
4-(4-Methylpiperazine-1-carbonyl)phenylboronic acid hydrochloride has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of various organic compounds.
Biology: This compound is used in the study of biological processes and as a tool in biochemical assays.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(4-Methylpiperazine-1-carbonyl)phenylboronic acid hydrochloride involves its interaction with specific molecular targets and pathways. The boronic acid group in the compound can form reversible covalent bonds with diols and other nucleophiles, making it useful in the inhibition of enzymes that contain active site serine or threonine residues. This interaction can modulate the activity of these enzymes and affect various biochemical pathways .
Comparison with Similar Compounds
4-(4-Methylpiperazine-1-carbonyl)phenylboronic acid hydrochloride can be compared with other similar compounds, such as:
- 4-(4-Methylpiperazin-1-yl)-3-nitrobenzoic acid hydrochloride
- 4-(Morpholine-4-carbonyl)phenylboronic acid
- 3-(4-Methylpiperazine-1-carbonyl)phenylboronic acid, pinacol ester
These compounds share structural similarities but differ in their functional groups and specific applications.
Properties
IUPAC Name |
[4-(4-methylpiperazine-1-carbonyl)phenyl]boronic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17BN2O3.ClH/c1-14-6-8-15(9-7-14)12(16)10-2-4-11(5-3-10)13(17)18;/h2-5,17-18H,6-9H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OUEWYSQRULKJEQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)C(=O)N2CCN(CC2)C)(O)O.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18BClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60657296 |
Source
|
Record name | [4-(4-Methylpiperazine-1-carbonyl)phenyl]boronic acid--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60657296 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.55 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
913835-43-5 |
Source
|
Record name | [4-(4-Methylpiperazine-1-carbonyl)phenyl]boronic acid--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60657296 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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